4-(2,5-dimethylphenyl)-N-(4-methylphenyl)piperazine-1-carboxamide
Description
4-(2,5-Dimethylphenyl)-N-(4-methylphenyl)piperazine-1-carboxamide is a piperazine-based carboxamide derivative characterized by a 2,5-dimethylphenyl group at the piperazine N4 position and a 4-methylphenyl substituent on the carboxamide nitrogen. Its structural features, such as the electron-donating methyl groups on both aromatic rings, influence its physicochemical properties (e.g., lipophilicity, solubility) and biological interactions.
Properties
IUPAC Name |
4-(2,5-dimethylphenyl)-N-(4-methylphenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-15-5-8-18(9-6-15)21-20(24)23-12-10-22(11-13-23)19-14-16(2)4-7-17(19)3/h4-9,14H,10-13H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJARQNDPLULXNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=C(C=CC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-dimethylphenyl)-N-(4-methylphenyl)piperazine-1-carboxamide typically involves the reaction of 2,5-dimethylphenylamine with 4-methylphenyl isocyanate in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully monitored, and purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-dimethylphenyl)-N-(4-methylphenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(2,5-dimethylphenyl)-N-(4-methylphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s methyl substituents contrast with electron-withdrawing groups (e.g., Cl in , CF₃ in ), which alter electronic density and receptor binding. For instance, the trifluoromethyl group in enhances binding to hydrophobic pockets in receptor targets, as seen in androgen receptor antagonists .
- Steric Effects : Bulky substituents like adamantane reduce conformational flexibility but may improve blood-brain barrier penetration for CNS applications.
Table 2: Activity Data for Selected Analogues
Key Insights:
- Enzyme Inhibition: The target compound’s analogues show variable enzyme inhibition. For example, the indole-containing derivative exhibits weak activity against aspartate aminotransferase, suggesting substituent-dependent selectivity.
- Receptor Antagonism: YM580 , a structurally related compound, demonstrates potent antiandrogenic activity due to its trifluoromethyl and cyano groups, highlighting the importance of substituent choice for therapeutic efficacy.
Physicochemical Properties:
- Lipophilicity : The 2,5-dimethylphenyl group increases logP compared to chlorophenyl derivatives, enhancing membrane permeability.
- Solubility : Polar groups (e.g., pyridinyl in ) improve aqueous solubility, whereas adamantane or trifluoromethyl substituents reduce it.
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